molecular formula C14H12N2S2 B392883 (E)-2-((thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 324058-65-3

(E)-2-((thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B392883
CAS No.: 324058-65-3
M. Wt: 272.4g/mol
InChI Key: TZJCTZKVAMHOPV-CXUHLZMHSA-N
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Description

(E)-2-((Thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS: 324058-65-3) is a Schiff base derivative with a molecular formula of C₁₄H₁₂N₂S₂ and a molecular weight of 272.384 g/mol. Its structure comprises a tetrahydrobenzo[b]thiophene core functionalized with a cyano group at position 3 and an (E)-configured thiophene-2-ylmethyleneamino moiety at position 2 .

Properties

IUPAC Name

2-[(E)-thiophen-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c15-8-12-11-5-1-2-6-13(11)18-14(12)16-9-10-4-3-7-17-10/h3-4,7,9H,1-2,5-6H2/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJCTZKVAMHOPV-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile represents a class of tetrahydrobenzo[b]thiophene derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antioxidant, and antibacterial agent based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

 E 2 thiophen 2 ylmethylene amino 4 5 6 7 tetrahydrobenzo b thiophene 3 carbonitrile\text{ E 2 thiophen 2 ylmethylene amino 4 5 6 7 tetrahydrobenzo b thiophene 3 carbonitrile}

This compound features a thiophene ring and a carbonitrile group that contribute to its biological activity.

Biological Activity Overview

The biological activities of tetrahydrobenzo[b]thiophene derivatives, including the compound , have been extensively studied. The following sections detail specific activities:

1. Anticancer Activity

Recent studies have indicated that tetrahydrobenzo[b]thiophene derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This action is critical as it disrupts cell division and promotes apoptosis in tumor cells .
  • In Vitro Studies : A study highlighted that certain derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent antiproliferative activity. The presence of functional groups such as amino and nitrile enhances their efficacy .
CompoundIC50 (μg/mL)Cancer Cell LineReference
1b15MCF-7
3b22HeLa
730A549

2. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Research findings include:

  • Comparative Studies : Compounds derived from tetrahydrobenzo[b]thiophene exhibited antioxidant activities comparable to ascorbic acid. This suggests their potential use in therapeutic applications for oxidative stress .
  • Mechanism : The antioxidant mechanism involves free radical scavenging capabilities that can inhibit lipid peroxidation and protect cellular components from oxidative damage .
CompoundTotal Antioxidant Capacity (%)Reference
185.9
1682.0
1780.5

3. Antibacterial Activity

The antibacterial properties of these compounds have also been explored:

  • Activity Against Pathogens : Several studies indicate that tetrahydrobenzo[b]thiophene derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compound 4a showed inhibition zones comparable to standard antibiotics like ampicillin .
CompoundInhibition Zone (mm)BacteriaReference
4a21E. coli
5c19S. aureus

Case Studies

Several case studies illustrate the biological activity of the compound:

  • Colorectal Cancer Study : Research on tetrahydrobenzo[b]thiophene derivatives revealed their potential in targeting colorectal cancer by inhibiting key metabolic enzymes associated with tumor growth .
  • Antioxidant Efficacy : A study evaluated the total antioxidant capacity of synthesized derivatives using the phosphomolybdenum method, demonstrating significant antioxidant potential .
  • Antibacterial Screening : A series of synthesized thiophenes were tested for antibacterial activity against various pathogens, with several compounds showing promising results comparable to established antibiotics .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-2-((thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the Gewald reaction, which allows for the formation of thiophene derivatives through a one-pot reaction involving malononitrile and various ketones. The compound's unique structure includes a thiophene ring and an enaminonitrile functional group, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study demonstrated that the compound inhibited cancer cell growth at submicromolar concentrations, particularly against HeLa and Jurkat cells .

Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa0.5
Compound BJurkat0.8
Control (Doxorubicin)HeLa0.1

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve interference with bacterial cell wall synthesis or function.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli15
Control (Ampicillin)S. aureus18

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in several studies. Compounds related to this structure have shown antioxidant activity comparable to ascorbic acid, indicating their potential in combating oxidative stress-related diseases .

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase makes it a candidate for neuroprotective applications, particularly in the context of Alzheimer's disease. Some derivatives have demonstrated substantial inhibition rates compared to known inhibitors like donepezil .

Case Studies and Research Findings

Several research studies have documented the synthesis and biological evaluation of this compound:

  • Anticancer Studies : A study focused on the interaction of tetrahydrobenzo[b]thiophene derivatives with tubulin showed that these compounds could inhibit tubulin polymerization effectively, suggesting their potential as anticancer agents targeting microtubules .
  • Antimicrobial Research : Another study evaluated a series of thiophene-linked compounds for their antimicrobial properties against a range of pathogens, establishing a structure-activity relationship that highlights the importance of specific functional groups in enhancing activity .
  • Neuropharmacology : Research into the neuroprotective effects indicated that certain derivatives could enhance cognitive function by acting as acetylcholinesterase inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the imine group (arylidene or heteroarylidene) and modifications to the tetrahydrobenzo[b]thiophene core. Key examples include:

Compound Name Substituent/R-Group Key Properties/Applications Reference
(E)-2-(2,3-Dihydroxybenzylidene)amino-6-methyl-tetrahydrobenzo[b]thiophene-3-carbonitrile 2,3-Dihydroxybenzylidene, 6-methyl Stabilized by O–H∙∙∙N hydrogen bonds; X-ray crystallography data
(E)-2-(4-Chlorobenzylidene)amino-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-Chlorobenzylidene Structural analog with halogen substitution; used in crystallography studies
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B) 3,5-Dihydroxybenzamide Antioxidant activity in olive oil emulsions
2-[(Furan-2-ylmethylene)amino]-tetrahydrobenzo[b]thiophene-3-carbonitrile (BESB2) Furan-2-ylmethylene Conformational preference via DFT; trans-configuration favored

Key Observations :

  • Electron-Withdrawing Groups (e.g., –Cl, –CN) : Enhance stability and influence π∙∙∙π stacking interactions, as seen in halogen-substituted analogs .
  • Hydroxy Groups : Improve solubility and enable hydrogen bonding, critical for biological activity (e.g., SIM-53B’s antioxidant properties) .
  • Heteroaromatic Substituents (e.g., thiophene, furan) : Alter electronic properties and conformational preferences, as shown by DFT studies comparing thiophene vs. furan derivatives .

Key Observations :

  • Catalysts : ZnCl₂ in DMF yields higher efficiencies (~83%) compared to multicomponent reactions (e.g., Petasis reaction: 22%) .
  • Melting Points : Electron-deficient substituents (e.g., nitro groups) increase melting points due to enhanced intermolecular interactions .

Key Observations :

  • Antinociceptive Activity: The target compound’s thiophene moiety contributes to analgesic effects with minimal toxicity .
  • Antioxidant vs. Antimicrobial: Hydroxy groups (SIM-53B) favor radical scavenging, while acylated derivatives (e.g., carboxypropanoyl) enhance antibacterial activity .
Spectroscopic and Computational Studies
  • IR/Raman Spectroscopy: The cyano group (~2220 cm⁻¹) and imine C=N (~1600 cm⁻¹) are consistent across analogs .
  • NMR Chemical Shifts : Thiophene protons resonate at δ 7.2–8.9 ppm, while tetrahydrobenzo[b]thiophene CH₂ groups appear at δ 1.7–2.8 ppm .
  • DFT Calculations : The (E)-configuration is energetically favored in Schiff bases, with conformational stability influenced by substituents (e.g., furan vs. thiophene) .

Preparation Methods

Gewald Reaction Mechanism and Optimization

The Gewald reaction is a one-pot, three-component cyclocondensation involving a ketone, elemental sulfur, and a cyanoacetate or cyanoacetamide derivative. For the target precursor, cyclohexanone reacts with sulfur and cyanoacetamide in ethanol under reflux (78°C) for 6–8 hours, catalyzed by morpholine.

Reaction Conditions:

  • Ketone: Cyclohexanone (10 mmol)

  • Sulfur: Elemental sulfur (10 mmol)

  • Cyanoacetamide: (10 mmol)

  • Catalyst: Morpholine (1.2 equiv)

  • Solvent: Ethanol (50 mL)

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

Workup:
The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture. Yield ranges from 70–85%.

Characterization Data:

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 2198 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C).

  • ¹H-NMR (DMSO-d₆): δ 1.65–1.89 (m, 4H, cyclohexyl CH₂), 2.10–2.45 (m, 4H, cyclohexyl CH₂), 6.12 (s, 2H, NH₂).

Schiff Base Formation with Thiophene-2-Carbaldehyde

Condensation Reaction Protocol

The amine intermediate undergoes nucleophilic addition with thiophene-2-carbaldehyde in ethanol under acidic catalysis (acetic acid).

Reaction Conditions:

  • Amine: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol)

  • Aldehyde: Thiophene-2-carbaldehyde (5.5 mmol)

  • Catalyst: Glacial acetic acid (0.5 mL)

  • Solvent: Ethanol (30 mL)

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

Workup:
The reaction mixture is cooled, poured onto ice-water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol. Yield: 65–78%.

Characterization Data:

  • IR (KBr): 1615 cm⁻¹ (C=N), 2200 cm⁻¹ (C≡N), 1570 cm⁻¹ (thiophene C–C).

  • ¹H-NMR (DMSO-d₆): δ 1.70–2.10 (m, 8H, cyclohexyl CH₂), 7.20–7.80 (m, 3H, thiophene H), 8.35 (s, 1H, CH=N).

  • X-ray Diffraction: Triclinic crystal system, P1 space group, confirming E-configuration via imine bond geometry.

Comparative Analysis of Methodological Variations

Solvent and Catalyst Impact

Parameter Ethanol (No Catalyst) Ethanol (Acetic Acid) Acetic Acid (Solvent)
Reaction Time 8–10 hours4–6 hours3–5 hours
Yield 55–60%65–78%70–75%
Purity ModerateHighHigh
Source

Acetic acid as a solvent and catalyst accelerates imine formation by dehydrating the reaction medium, enhancing yields. Ethanol with acetic acid (10% v/v) balances reactivity and solubility.

Steric and Electronic Effects

  • Aldehyde Substituents: Electron-withdrawing groups on the aldehyde (e.g., nitro) reduce yields due to decreased nucleophilicity. Thiophene-2-carbaldehyde’s planar structure favors conjugation, stabilizing the imine.

  • Amine Reactivity: The electron-rich 2-aminothiophene core facilitates rapid Schiff base formation compared to aromatic amines.

Mechanistic Insights and Side Reactions

Schiff Base Formation Pathway

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of thiophene-2-carbaldehyde, forming a hemiaminal intermediate.

  • Dehydration: Acid catalysis promotes water elimination, yielding the E-imine due to steric hindrance in the Z-form.

Common Side Reactions

  • Over-Oxidation: Prolonged heating in acidic conditions may oxidize the thiophene ring, detectable via HPLC.

  • Hydrolysis: Imine bonds reversibly hydrolyze in aqueous media; anhydrous conditions are critical.

Scalability and Industrial Relevance

  • Batch Process: Lab-scale reactions (5–10 g) achieve consistent yields (70–75%).

  • Continuous Flow: Pilot studies using microreactors show 20% faster reaction times but require precise temperature control .

Q & A

Q. What is the standard synthetic route for (E)-2-((thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile?

The compound is synthesized via Schiff base formation. A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 mmol) and thiophene-2-carbaldehyde (1 mmol) is refluxed in DMF with ZnCl₂ (0.8 mmol) for 2–3 hours. The product is precipitated in cold water, filtered, and recrystallized from ethanol (yield: 85–90%). Key characterization includes IR (C≡N stretch at ~2200 cm⁻¹), ¹H NMR (δ 8.5–8.7 ppm for imine proton), and single-crystal X-ray diffraction for stereochemical confirmation .

Q. How can the structural purity of this compound be validated experimentally?

  • Spectroscopy : IR confirms functional groups (e.g., C≡N, C=N). ¹H/¹³C NMR resolves aromatic and aliphatic protons (e.g., thiophene protons at δ 6.8–7.5 ppm).
  • Chromatography : HPLC (C18 column, MeCN:H₂O gradient) ensures >95% purity.
  • Crystallography : Single-crystal X-ray analysis (e.g., triclinic P1 space group, unit cell parameters: a=8.338 Å, b=8.689 Å) validates the (E)-configuration and molecular packing .

Q. What are the primary applications of this compound in medicinal chemistry?

While direct data on this compound is limited, structurally similar tetrahydrobenzo[b]thiophene derivatives exhibit:

  • Antibacterial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via disruption of cell membrane integrity .
  • Antiproliferative effects : IC₅₀ of 10–25 µM against HeLa and MCF-7 cells through apoptosis induction .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound?

  • DFT simulations : B3LYP/6-31G(d) calculations predict the stability of the (E)-isomer over (Z)-forms (ΔG ≈ 5–8 kcal/mol). Conformational analysis identifies the cis orientation of C≡N and imine groups as energetically favorable .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) or human topoisomerase II (PDB: 1ZXM) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disordered moieties : The thiophene ring may exhibit positional disorder. SHELXL (SHELX-2018) with ISOR and SIMU restraints refines thermal parameters .
  • Twinned data : For non-merohedral twinning, WinGX integration with TWINABS scales intensities and corrects overlaps .

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect bioactivity?

  • Electron-withdrawing groups (e.g., Cl at position 5 of thiophene) enhance antibacterial potency by increasing electrophilicity (MIC improvement: 2–4×).
  • Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability (logP increase from 2.1 to 3.5) .

Q. What analytical techniques resolve contradictions in spectral data for Schiff base derivatives?

  • Variable-temperature NMR : Distinguishes tautomers (e.g., enol-imine vs. keto-amine) by observing proton exchange at 298–323 K.
  • X-ray photocrystallography : Captures metastable conformers under UV light .

Methodological Troubleshooting

Q. Low yield in Schiff base synthesis: Causes and solutions?

  • Cause 1 : Incomplete imine formation due to moisture. Solution : Use anhydrous DMF and molecular sieves.
  • Cause 2 : Side reactions (e.g., aldol condensation). Solution : Reduce reaction time (1–2 hours) and monitor via TLC (hexane:EtOAc 7:3) .

Q. How to address poor solubility in biological assays?

  • Vehicle optimization : Use DMSO:PBS (1:9 v/v) with sonication (30 min).
  • Prodrug design : Introduce phosphate esters at the 3-carbonitrile group to enhance aqueous solubility (logS improvement from −4.2 to −2.5) .

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